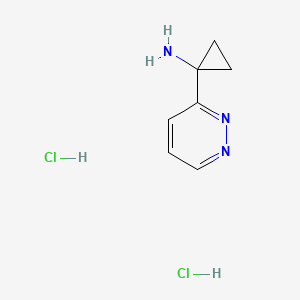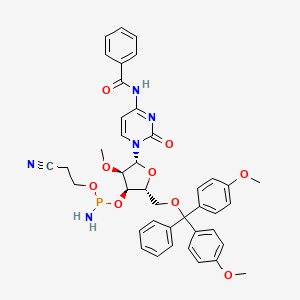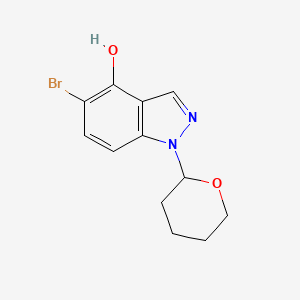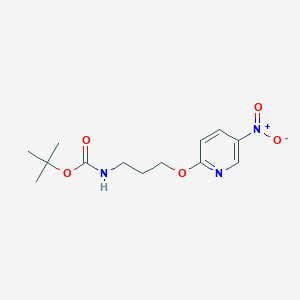
tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a nitropyridine moiety, and a carbamate linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate typically involves the following steps:
Formation of 5-nitropyridine: The starting material, 5-nitropyridine, is prepared through nitration of pyridine using a mixture of nitric acid and sulfuric acid.
Alkylation: The 5-nitropyridine is then subjected to alkylation with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-((5-nitropyridin-2-yl)oxy)propanol.
Carbamoylation: The final step involves the reaction of 3-((5-nitropyridin-2-yl)oxy)propanol with tert-butyl chloroformate in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbamic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 3-((5-aminopyridin-2-yl)oxy)propyl)carbamate.
Substitution: Various substituted pyridine derivatives.
Hydrolysis: 3-((5-nitropyridin-2-yl)oxy)propanol and tert-butyl carbamate.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and functionalized materials.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for studying biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is studied for its anti-inflammatory and antimicrobial properties, and its derivatives are evaluated as potential drug candidates.
Industry
In the industrial sector, this compound is used in the development of advanced materials. It is employed in the synthesis of polymers, coatings, and adhesives with enhanced properties.
作用機序
The mechanism of action of tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate involves its interaction with specific molecular targets. The nitropyridine moiety can undergo reduction to form an amino group, which can then interact with enzymes and receptors. The carbamate linkage provides stability and facilitates the compound’s incorporation into larger molecular structures. The pathways involved include enzyme inhibition, receptor binding, and modulation of biochemical processes.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound with similar protective group properties.
tert-Butyl (triphenyl-lambda^5-phosphanylidene)carbamate: A related compound with a phosphanylidene group instead of a nitropyridine moiety.
Uniqueness
tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate is unique due to the presence of the nitropyridine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C13H19N3O5 |
|---|---|
分子量 |
297.31 g/mol |
IUPAC名 |
tert-butyl N-[3-(5-nitropyridin-2-yl)oxypropyl]carbamate |
InChI |
InChI=1S/C13H19N3O5/c1-13(2,3)21-12(17)14-7-4-8-20-11-6-5-10(9-15-11)16(18)19/h5-6,9H,4,7-8H2,1-3H3,(H,14,17) |
InChIキー |
JJJQXNHSXGPWHF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCOC1=NC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




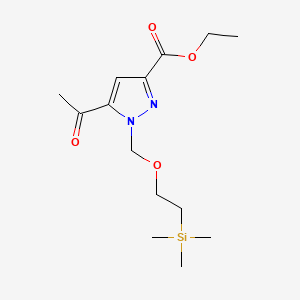
![7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B14041986.png)


![5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14042008.png)
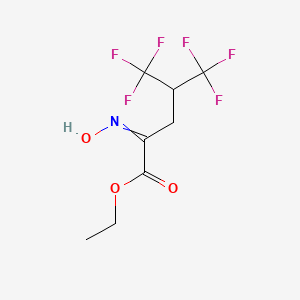
![tert-Butyl5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042012.png)
